
((3-Chlorophenyl)sulfonyl)proline
Descripción general
Descripción
((3-Chlorophenyl)sulfonyl)proline: is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . It is a derivative of proline, a naturally occurring amino acid, and contains a chlorophenyl group attached to a sulfonyl group, which is further connected to the proline ring. This compound is primarily used in research and development, particularly in the fields of organic and medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that proline derivatives, such as ((3-chlorophenyl)sulfonyl)proline, are often used in drug discovery due to their ability to interact with various biological targets .
Mode of Action
Proline derivatives are known to interact with their targets in a variety of ways, often contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Proline derivatives are known to influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
The physicochemical parameters of proline derivatives can be modified to obtain the best ADME/Tox results for drug candidates .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of proline derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chlorophenyl)sulfonyl)proline typically involves the reaction of proline with 3-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds as follows:
- Dissolve proline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 3-chlorobenzenesulfonyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: ((3-Chlorophenyl)sulfonyl)proline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((3-Chlorophenyl)sulfonyl)proline is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules used in drug discovery and development .
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on biological systems. It is also used in the synthesis of peptide analogs and inhibitors .
Medicine: Its derivatives have been investigated for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparación Con Compuestos Similares
- ((4-Chlorophenyl)sulfonyl)proline
- ((3-Bromophenyl)sulfonyl)proline
- ((3-Methylphenyl)sulfonyl)proline
Comparison: ((3-Chlorophenyl)sulfonyl)proline is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to ((4-Chlorophenyl)sulfonyl)proline, the position of the chlorine atom affects the compound’s reactivity and interaction with biological targets . The bromine atom in ((3-Bromophenyl)sulfonyl)proline increases the compound’s molecular weight and may alter its pharmacokinetic properties . The methyl group in ((3-Methylphenyl)sulfonyl)proline can influence the compound’s hydrophobicity and binding affinity to proteins .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDCZBNJZWAXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


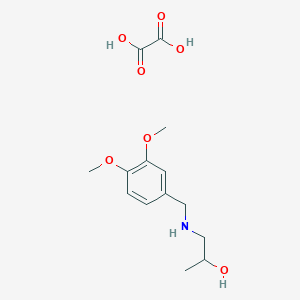

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)
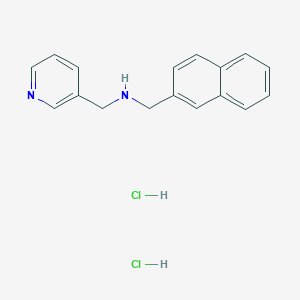

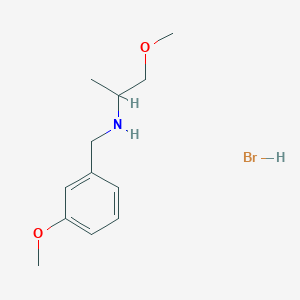
![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)

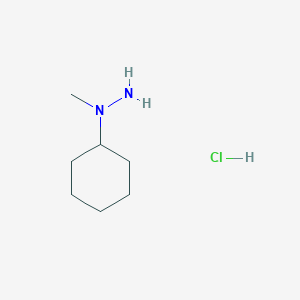
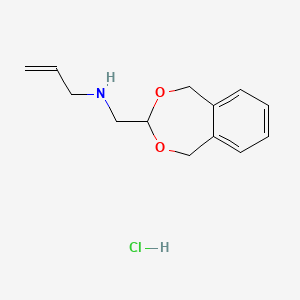
![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)
![3-[(Neopentyloxy)methyl]piperidine](/img/structure/B1388312.png)
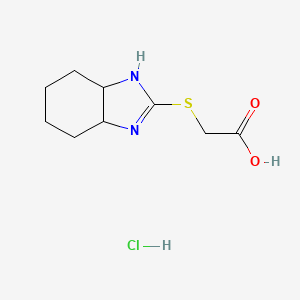
![2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine](/img/structure/B1388315.png)
